molecular formula C10H22N2O B13827279 3-(Piperazin-1-ylmethyl)pentan-3-OL CAS No. 369626-06-2

3-(Piperazin-1-ylmethyl)pentan-3-OL

Cat. No.: B13827279
CAS No.: 369626-06-2
M. Wt: 186.29 g/mol
InChI Key: IXZZLMLVZKHICW-UHFFFAOYSA-N
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Description

3-(Piperazin-1-ylmethyl)pentan-3-OL is a compound that features a piperazine ring attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-ylmethyl)pentan-3-OL typically involves the reaction of piperazine with a suitable pentanol derivative under controlled conditions. One common method involves the alkylation of piperazine with 3-chloropentan-3-OL in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-ylmethyl)pentan-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of 3-(Piperazin-1-ylmethyl)pentan-3-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-(Piperazin-1-ylmethyl)pentan-3-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-ylmethyl)pentan-3-OL involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)propan-2-OL: Similar structure but with a shorter carbon chain.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a pentanol backbone.

    3-(Piperazin-1-yl)propan-2-one: Ketone derivative with a similar piperazine moiety.

Uniqueness

3-(Piperazin-1-ylmethyl)pentan-3-OL is unique due to its specific combination of a piperazine ring and a pentanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

369626-06-2

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

3-(piperazin-1-ylmethyl)pentan-3-ol

InChI

InChI=1S/C10H22N2O/c1-3-10(13,4-2)9-12-7-5-11-6-8-12/h11,13H,3-9H2,1-2H3

InChI Key

IXZZLMLVZKHICW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CN1CCNCC1)O

Origin of Product

United States

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